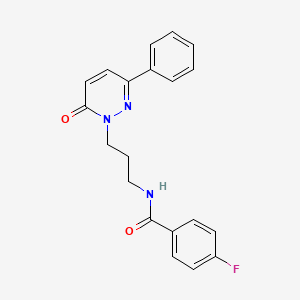
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide is a compound characterized by its intriguing structure, consisting of quinoline, sulfonyl, thiazole, and benzamide functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide typically involves multi-step organic reactions. A common route begins with the preparation of 3,4-dihydroquinoline, which is then subjected to sulfonylation under controlled conditions. The intermediate sulfonylated quinoline reacts with N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide in the presence of coupling agents and catalysts, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial-scale production necessitates robust methodologies to ensure purity and yield. High-pressure and high-temperature conditions, along with the use of continuous flow reactors, can optimize the reaction parameters. Solvent selection, such as using dichloromethane or acetonitrile, and purification methods like recrystallization and column chromatography are crucial for obtaining the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide undergoes various chemical reactions:
Oxidation: : Involving agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: : Typically using reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : With halogenation or nitration agents, influencing the quinoline or thiazole rings.
Common Reagents and Conditions
Reactions often employ catalysts like palladium on carbon (Pd/C) for hydrogenation or acidic catalysts for electrophilic substitution. Conditions vary from ambient to elevated temperatures and pressures, depending on the desired reaction and product specificity.
Major Products Formed
Reaction products can include sulfonylated derivatives, deprotected amides, and functionalized quinoline and thiazole compounds, useful in further synthetic applications or pharmacological studies.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide serves as a building block for the synthesis of more complex molecules and is used in developing new catalysts and reagents.
Biology
Biologically, this compound's structural motifs make it a candidate for studying enzyme inhibition and interaction with biological macromolecules. It is also evaluated for its potential in inhibiting specific biological pathways.
Medicine
In medicinal research, its unique combination of functional groups has prompted investigations into its efficacy as a therapeutic agent, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial activity.
Industry
Industrially, this compound is explored for its potential in creating new materials with specific properties, such as enhanced thermal stability or unique electronic features.
Wirkmechanismus
The mechanism by which 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide exerts its effects involves binding to molecular targets such as enzymes or receptors. This binding can inhibit or activate specific pathways, leading to desired biological outcomes. Detailed studies on its interaction with proteins and nucleic acids help unravel the pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Comparing this compound with similar structures, such as sulfonylated quinolines or benzamide derivatives, highlights its unique thiazole and methoxyphenyl substitutions, which can alter its biological activity and chemical reactivity.
List of Similar Compounds
3,4-Dihydroquinoline derivatives
Sulfonylated benzamides
Thiazole-based compounds
Hope this gives you a thorough insight into this compound! What are you most curious about next?
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S2/c1-18-25(20-9-13-22(34-2)14-10-20)28-27(35-18)29-26(31)21-11-15-23(16-12-21)36(32,33)30-17-5-7-19-6-3-4-8-24(19)30/h3-4,6,8-16H,5,7,17H2,1-2H3,(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCRQMJDZUWIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methyl-6-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2462582.png)
![(2Z)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2462584.png)

![8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine](/img/structure/B2462586.png)
![3,6,7-trimethyl-5H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5-one](/img/structure/B2462588.png)

![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2462592.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2462596.png)
![8-Benzoyl-2-(pyridin-3-YL)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylic acid](/img/new.no-structure.jpg)


![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2462602.png)
![2-[(4-fluorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione](/img/structure/B2462604.png)
